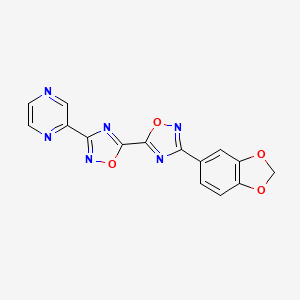

![molecular formula C12H12ClFN2OS B2939443 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851802-64-7](/img/structure/B2939443.png)

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

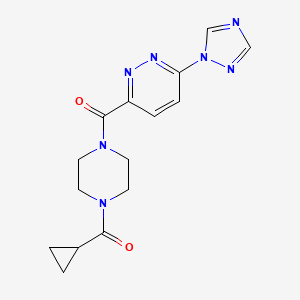

This compound is an organic molecule that contains a 4,5-dihydroimidazole ring attached to a 2-chloro-6-fluorophenyl group via a sulfanyl linker and an ethanone group at the 1-position of the imidazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the 2-chloro-6-fluorophenyl group via a sulfanyl linker .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the 2-chloro-6-fluorophenyl group, and the ethanone group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring, as well as the presence of the imidazole ring and the ethanone group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro substituents might increase its lipophilicity, potentially affecting its solubility and distribution in various solvents .Scientific Research Applications

Synthesis and Biological Activities of Novel Thiazole Derivatives :Novel thiazole derivatives were synthesized to explore their fungicidal and insecticidal activities. These compounds, created through a one-pot reaction involving dihydropyrimidin-2(1H)-ones (DHPMs), exhibit moderate to weak biological activities, indicating a potential area for chemical investigation and application in agricultural science (Xiao-fei Zhu & De-Qing Shi, 2008).

Catalyst- and Solvent-Free Synthesis for Fries Rearrangement :Research on the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement reveals efficient methods for creating bioactive molecules. This approach underscores the importance of green chemistry in developing compounds with potential pharmaceutical applications (R. Moreno-Fuquen et al., 2019).

Antibacterial and Antifungal Agents from 1H-Imidazoles :Studies on 2,4,5-trisubstituted-1H-imidazoles, synthesized from various aromatic acetic acids, indicate significant antibacterial and antifungal activities. These findings suggest the chemical's potential in developing new antimicrobial agents (S. D. Sawant, R. Patil, & A. Baravkar, 2011).

HIV-1 Replication Inhibitors :The synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has shown promising activity against HIV-1 replication, highlighting a path for the development of new therapeutic agents in the fight against HIV/AIDS (Zhiping Che et al., 2015).

Antituberculosis and Cytotoxicity Studies :Research into 3-heteroarylthioquinoline derivatives has demonstrated significant in vitro activity against Mycobacterium tuberculosis, with specific compounds showing no toxic effects against mouse fibroblast cell lines. This study opens avenues for new antituberculosis therapies (Selvam Chitra et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN2OS/c1-8(17)16-6-5-15-12(16)18-7-9-10(13)3-2-4-11(9)14/h2-4H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIMEFLLBGIASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

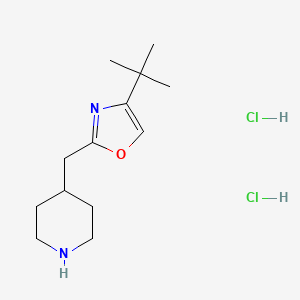

![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)

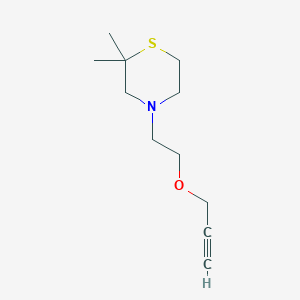

![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)

![3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate](/img/structure/B2939370.png)

![2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile](/img/structure/B2939371.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2939372.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939373.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939377.png)

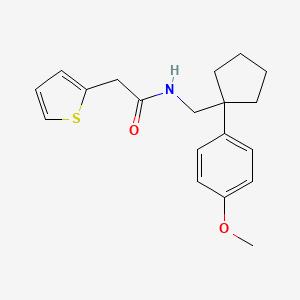

![N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2939379.png)

![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)